2-Methylheptanoic acid

概要

説明

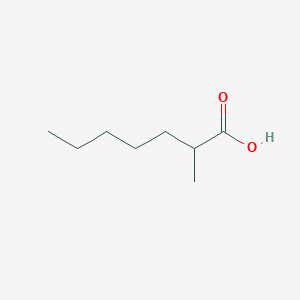

2-メチルヘプタン酸は、中鎖脂肪酸のクラスに属する有機化合物です。これは、8個の炭素原子を含む脂肪族鎖とカルボン酸官能基を特徴としています。 2-メチルヘプタン酸の分子式はC8H16O2 であり、分子量は144.21 g/molです 。 この化合物は、脂肪酸の酸っぱい臭いで知られており、フレーバー剤など、さまざまな用途で使用されています .

作用機序

2-メチルヘプタン酸の作用機序には、特定の分子標的および経路との相互作用が含まれます。 中鎖脂肪酸として、アシル-CoAデヒドロゲナーゼなどの酵素によって代謝され、ベータ酸化によってエネルギーを生成することができます 。さらに、そのカルボン酸基により、さまざまな生化学反応に参加し、細胞プロセスに影響を与えることができます。

類似の化合物:

- 2-メチルヘキサン酸

- 2-メチルブタン酸

- 2-メチルペンタン酸

比較: 2-メチルヘプタン酸は、その特定の鎖長と分岐のために独特であり、その物理的および化学的特性に影響を与えます。2-メチルブタン酸などのより短い鎖の類似体と比較して、より高い沸点と異なる臭いプロファイルを持っています。 その長い鎖長は、さまざまな化学反応における溶解度と反応性にも影響を与えます .

準備方法

合成経路と反応条件: 2-メチルヘプタン酸は、メチルアミルマロン酸の脱カルボキシル化によって合成することができます 。このプロセスは、カルボキシル基の除去を伴い、目的の化合物が生成されます。

工業的製造方法: 工業的な設定では、2-メチルヘプタン酸は、2-メチルヘプタノールの酸化によって生成されます。この方法は、目的の生成物を得るために、制御された条件下で強力な酸化剤を使用することを伴います。

3. 化学反応の分析

反応の種類: 2-メチルヘプタン酸は、以下のものを含むさまざまな化学反応を起こします。

酸化: この化合物は、対応するケトンまたはアルデヒドを生成するように、さらに酸化することができます。

還元: 還元反応は、カルボン酸基をアルコール基に変換することができます。

置換: カルボン酸基は、求核置換反応によって、他の官能基に置き換えることができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの強力な酸化剤。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤。

置換: 触媒の存在下でのアミンまたはアルコールなどの求核剤。

生成される主な生成物:

酸化: ケトンまたはアルデヒドの生成。

還元: アルコールの生成。

置換: エステルまたはアミドの生成。

4. 科学研究への応用

2-メチルヘプタン酸には、いくつかの科学研究への応用があります。

化学: さまざまな誘導体を生成するための有機合成における試薬として使用されます。

生物学: 代謝経路における役割や潜在的なバイオマーカーとして研究されています。

医学: 潜在的な治療特性や医薬品合成における前駆体として調査されています。

化学反応の分析

Types of Reactions: 2-Methylheptanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of esters or amides.

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : CHO

- CAS Number : 1188-02-9

- IUPAC Name : 2-methylheptanoic acid

This compound is characterized by an aliphatic tail containing eight carbon atoms, which contributes to its distinct properties and applications in various sectors .

Food Industry

This compound is recognized for its role as a flavoring agent. It is included in the Flavor and Extract Manufacturers Association's list of Generally Recognized as Safe (GRAS) substances, indicating its safety for use in food products .

Case Study: Flavor Enhancement

- Application : Used in the formulation of artificial flavors.

- Impact : Enhances the palatability of food products without significant health risks.

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic properties. Research indicates that it may exhibit anti-inflammatory and antioxidant effects, making it a candidate for pharmaceutical formulations.

Case Study: Pharmacological Properties

- Research Findings : Studies on plant extracts containing this compound have shown promising results against certain pathogens and cancer cells .

- Potential Uses : Development of anti-inflammatory drugs or supplements.

Chemical Synthesis

In organic chemistry, this compound serves as a building block for synthesizing various chemical compounds. Its structure allows for modifications that can lead to the development of more complex molecules.

Applications in Synthesis

- Use in Esters : Commonly utilized in the production of esters for fragrances and cosmetics.

- Role in Polymer Chemistry : Acts as a monomer or co-monomer in creating polymers with desired properties.

Safety Assessments

Extensive safety assessments have been conducted on this compound, particularly concerning its toxicity and environmental impact. Evaluations indicate that it does not pose significant risks under current usage conditions.

Safety Findings

- Genotoxicity : Not expected to be genotoxic based on available data .

- Skin Sensitization : Evaluated using the Dermal Sensitization Test (DST), showing no significant risk at declared usage levels .

Data Table: Summary of Applications

| Application Area | Specific Use | Safety Assessment |

|---|---|---|

| Food Industry | Flavoring agent | GRAS status confirmed |

| Pharmaceuticals | Potential anti-inflammatory agent | Non-genotoxic |

| Chemical Synthesis | Building block for esters | Low toxicity |

| Environmental Impact | Minimal risk to ecosystems | Risk quotient < 1 |

類似化合物との比較

- 2-Methylhexanoic acid

- 2-Methylbutanoic acid

- 2-Methylpentanoic acid

Comparison: 2-Methylheptanoic acid is unique due to its specific chain length and branching, which influence its physical and chemical properties. Compared to shorter-chain analogs like 2-Methylbutanoic acid, it has a higher boiling point and different odor profile. Its longer chain length also affects its solubility and reactivity in various chemical reactions .

生物活性

2-Methylheptanoic acid, also known as 2-heptyl-2-methylacetic acid, is a medium-chain fatty acid that has garnered attention for its biological activities and safety profile. This article explores its biological activity, including toxicity studies, metabolic pathways, and potential applications based on diverse research findings.

- Chemical Formula : C₈H₁₆O₂

- CAS Number : 1188-02-9

- Molecular Structure :

Biological Activity Overview

This compound is classified as a medium-chain fatty acid (MCFA), which typically consists of aliphatic chains containing 4 to 12 carbon atoms. These compounds are known for their various biological roles, including energy metabolism and potential therapeutic applications.

Toxicity and Safety Assessments

- Genotoxicity :

- Repeated Dose Toxicity :

- Developmental and Reproductive Toxicity :

- Skin Sensitization :

- Environmental Safety :

Metabolic Pathways

This compound undergoes β-oxidation in the liver, similar to other medium-chain fatty acids. This process is crucial for energy production and metabolic regulation. Its metabolic pathways have implications in various physiological processes, including lipid metabolism and energy homeostasis.

Case Study on Body Odor

Recent research highlights the presence of this compound in body odor samples from infants and post-pubertal children. The study utilized gas chromatography-mass spectrometry (GC-MS) to quantify this compound alongside others like octanoic acid. The findings suggest that variations in body odor composition are linked to developmental changes .

Clinical Implications

The biological activity of this compound extends to potential therapeutic applications due to its safety profile and metabolic properties. It may serve as a substrate in metabolic disorders or as an ingredient in cosmetic formulations due to its skin compatibility.

Summary of Research Findings

| Parameter | Findings |

|---|---|

| Genotoxicity | Not expected; positive cytotoxicity in vitro |

| NOAEL (Repeated Dose) | Males: 10 mg/kg/day; Females: 50 mg/kg/day |

| Developmental Toxicity NOAEL | 50 mg/kg/day |

| Fertility NOAEL | 250 mg/kg/day |

| Skin Sensitization | No significant sensitization |

| Environmental Risk | Non-PBT; safe levels established |

特性

IUPAC Name |

2-methylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-4-5-6-7(2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBWMBRPILTCRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862581 | |

| Record name | Heptanoic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless oily liquid, solidifies in the cold to colourless or white scaly crystals; fatty, sour, rancid-like aroma | |

| Record name | 2-Methylheptanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1221/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

140.00 °C. @ 30.00 mm Hg | |

| Record name | 2-Methylheptanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031587 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, Very slightly soluble in water; soluble in oils, soluble (in ethanol) | |

| Record name | 2-Methylheptanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031587 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methylheptanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1221/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.899-0.905 | |

| Record name | 2-Methylheptanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1221/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1188-02-9 | |

| Record name | 2-Methylheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptanoic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLHEPTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42C9131FOZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylheptanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031587 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

15.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methylheptanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031587 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the structural isomers found in commercially available radiolabeled 2-Methylheptanoic acid ([1-14C]Valproic Acid)?

A1: Research has shown that commercially available radiolabeled this compound, often labeled as [1-14C]Valproic Acid, can contain significant amounts of structural isomers like 2-ethylhexanoic acid and 2-propylpentanoic acid. [] This finding highlights the importance of rigorous quality control in the production of radiolabeled compounds, as the presence of isomers can confound research results, particularly in metabolic studies where accurate tracing of metabolites is crucial.

Q2: How does the structure of this compound relate to its biological activity?

A2: A study comparing the brain uptake of two fluoroalkyl substituted amino acids, (S)-2-amino-7-[(18)F]fluoro-2-methylheptanoic acid ((S)-[(18)F]FAMHep) and (S)-2-amino-7-[(18)F]fluoroheptanoic acid ((S)-[(18)F]FAHep), demonstrated the impact of subtle structural modifications on biological activity. [] The presence of a methyl group on the α-carbon in (S)-[(18)F]FAMHep hindered its recognition by system L amino acid transporters, resulting in significantly lower brain uptake compared to the α-hydrogen substituted analogue, (S)-[(18)F]FAHep. This finding underscores the importance of understanding structure-activity relationships in drug design, particularly for targeting specific tissues like the brain.

Q3: Can you provide an example of this compound being a component of a more complex molecule, and what is the significance of its presence?

A3: this compound is a structural component of globomycin antibiotics, specifically as the fatty acid moiety in SF-1902 A2. [] The length of the alkyl chain in this moiety significantly influences the antibacterial activity of globomycin analogues. While SF-1902 A2 with this compound exhibits some activity, the homologue with the longest alkyl chain (A5) demonstrates maximum potency. This example highlights how this compound can be incorporated into larger structures, and how modifications to its alkyl chain can impact the overall biological activity of the molecule.

Q4: How is this compound being used in analytical chemistry?

A4: Profiling studies on Turkish honeys utilize this compound as a key volatile component for authentication and floral origin determination. [] By analyzing the volatile profile, including this compound, researchers can differentiate between various honey types with high accuracy. This application underscores the value of this compound as a chemical marker in food analysis and quality control.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。